molecular formula C28H42O B14710311 Ergosta-5,7,22-trien-3-one CAS No. 23454-50-4

Ergosta-5,7,22-trien-3-one

Cat. No.: B14710311
CAS No.: 23454-50-4
M. Wt: 394.6 g/mol
InChI Key: XEOYORLWXHMOKT-UHFFFAOYSA-N
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Description

Ergosta-5,7,22-trien-3-one is a sterol derivative commonly found in fungi and some plants It is structurally related to ergosterol, a key component of fungal cell membranes

Preparation Methods

Synthetic Routes and Reaction Conditions: Ergosta-5,7,22-trien-3-one can be synthesized from 5α-ergost-7-en-3-one through a series of chemical reactions. One common method involves methylation of ergosta-1,4,7-trien-3-one, followed by epoxidation and subsequent reduction to yield the desired compound .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as fungi. High-speed counter-current chromatography (HSCCC) is a technique used to separate and purify this compound from crude extracts .

Chemical Reactions Analysis

Types of Reactions: Ergosta-5,7,22-trien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Bromine in an organic solvent like chloroform.

Major Products:

    Oxidation: Various oxidized sterols.

    Reduction: 5β-ergosta-7,22-dien-3-one.

    Substitution: Dibromo derivatives.

Scientific Research Applications

Ergosta-5,7,22-trien-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ergosta-5,7,22-trien-3-one involves its interaction with cell membranes. In fungi, it integrates into the cell membrane, affecting its fluidity and permeability. This compound also serves as a precursor for ergocalciferol (vitamin D2) when exposed to UV light . The molecular targets include enzymes involved in sterol biosynthesis, making it a potential target for antifungal drugs .

Comparison with Similar Compounds

Uniqueness: Ergosta-5,7,22-trien-3-one is unique due to its specific double bond configuration and its role as a precursor for vitamin D2 synthesis. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,24-26H,11-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOYORLWXHMOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(=O)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287128
Record name Ergosta-5,7,22-trien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23454-50-4
Record name Ergosta-5,7,22-trien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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